

A Comparative Guide to the Biological Activity of Methyl 2-(aminomethyl)benzoate Derivatives

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Compound of Interest

Compound Name: *Methyl 2-(aminomethyl)benzoate Hydrochloride*

Cat. No.: *B1271463*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of derivatives synthesized from "**Methyl 2-(aminomethyl)benzoate Hydrochloride**." While comprehensive studies on a wide array of these specific derivatives are emerging, this document compiles and compares available data on structurally similar compounds, offering insights into their potential therapeutic applications. The focus is on antimicrobial, antifungal, and anticancer activities, supported by experimental data from various research publications.

Antimicrobial and Antifungal Activity

Derivatives of aromatic amines, particularly Schiff bases and metal complexes, are widely investigated for their antimicrobial properties. The imine group ($-C=N-$) in Schiff bases is often crucial for their biological activity. While specific data for a broad series of Methyl 2-(aminomethyl)benzoate derivatives is limited, studies on analogous compounds provide valuable benchmarks.

Comparison of Antimicrobial Activity of Structurally Related Derivatives

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various Schiff base and metal complex derivatives of related aminobenzoates and other aromatic amines against several microbial strains.

Derivative Type	Compound/Complex	Test Organism	MIC (µg/mL)	Reference
Schiff Base	N'-(3-bromo benzylidene)-4-(benzylidene amino)benzohydrazide	Bacillus subtilis	2.11 (pMIC)	[1]
	N'-(3,4,5-trimethoxy benzylidene)-4-(benzylidene amino)benzohydrazide	Staphylococcus aureus	1.82 (pMIC)	[1]
	N'-(3-methoxy-4-hydroxy benzylidene)-4-(benzylidene amino)benzohydrazide	Escherichia coli	1.78 (pMIC)	[1]
Metal Complex	Nickel complex with Methyl 2-(((E)-(2-hydroxyphenyl)methylidene)amino)benzoate	Candida albicans	25 (Zone of Inhibition in mm)	[2]
	Zinc complex with Methyl 2-(((E)-(2-hydroxyphenyl)methylidene)amino)benzoate	Agrobacterium tumefaciens	16 (Zone of Inhibition in mm)	[2]
Azo-Ligand Complex	[Co(ECA)2]Cl2 (ECA from	Various Bacteria	Not specified	[3]

Methyl 2-aminobenzoate)

[Ni(ECA)2]Cl2

(ECA from Methyl 2-aminobenzoate)

Various Bacteria

Not specified

[3]

[Cu(ECA)2]Cl2

(ECA from Methyl 2-aminobenzoate)

Various Bacteria

Not specified

[3]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

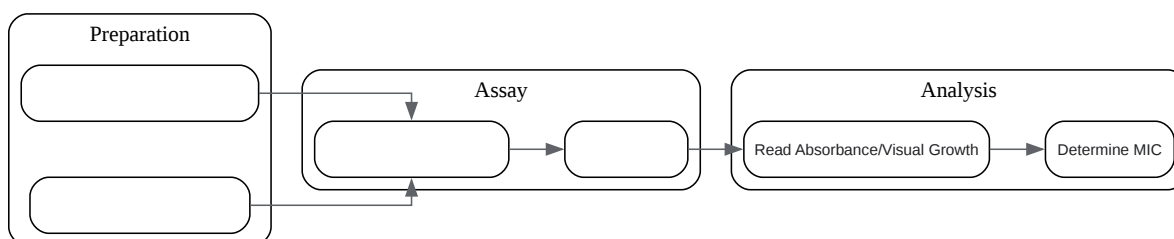
- Test compound and standard antibiotic (positive control)
- Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
- 96-well microtiter plates
- Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
- Spectrophotometer or microplate reader

Procedure:

- Preparation of Compound Dilutions: A serial two-fold dilution of the test compound is prepared in the appropriate broth within the wells of a 96-well plate.
- Inoculum Preparation: A suspension of the test microorganism is prepared in sterile broth and its turbidity is adjusted to match the 0.5 McFarland standard (approximately 1.5×10^8

CFU/mL). This is then further diluted to achieve a final concentration of about 5×10^5 CFU/mL in the test wells.

- **Inoculation:** Each well containing the diluted compound is inoculated with the standardized microbial suspension. Control wells are included: a positive control (microorganism and broth), a negative control (broth only), and a solvent control (microorganism, broth, and the solvent used to dissolve the compound).
- **Incubation:** The plates are incubated at 35-37°C for 16-24 hours for bacteria, or at a suitable temperature for 24-48 hours for fungi.
- **MIC Determination:** The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.



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Experimental workflow for MIC determination.

Anticancer Activity

Amide derivatives and metal complexes of aminobenzoates have demonstrated significant potential as anticancer agents. Their mechanisms of action often involve the inhibition of key enzymes or the induction of apoptosis.

Comparison of Cytotoxic Activity of Structurally Related Derivatives

The following table presents the half-maximal inhibitory concentration (IC50) values of various amide derivatives against different cancer cell lines.

Derivative Type	Compound	Cancer Cell Line	IC50 (μM)	Reference
Amide Derivative	Compound 12b (from 3-methyl-benzofuran-2-carboxylic acid)	A549 (Lung Cancer)	0.858	[4]
	Compound 10d (from 3-methyl-benzofuran-2-carboxylic acid)	MCF7 (Breast Cancer)	2.07	[4]
Benzothiazole Derivative	YLT322	HepG2 (Liver Cancer)	Dose-dependent apoptosis	[5]
Benzothiazole Platinum Complex	L1Pt	Liver Cancer Cells	More cytotoxic than cisplatin	[5]
4-(Arylaminomethyl)benzamide	Compound 11	EGFR Kinase	91% inhibition at 10 nM	[6][7]
Compound 13	EGFR Kinase	92% inhibition at 10 nM	[6][7]	

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

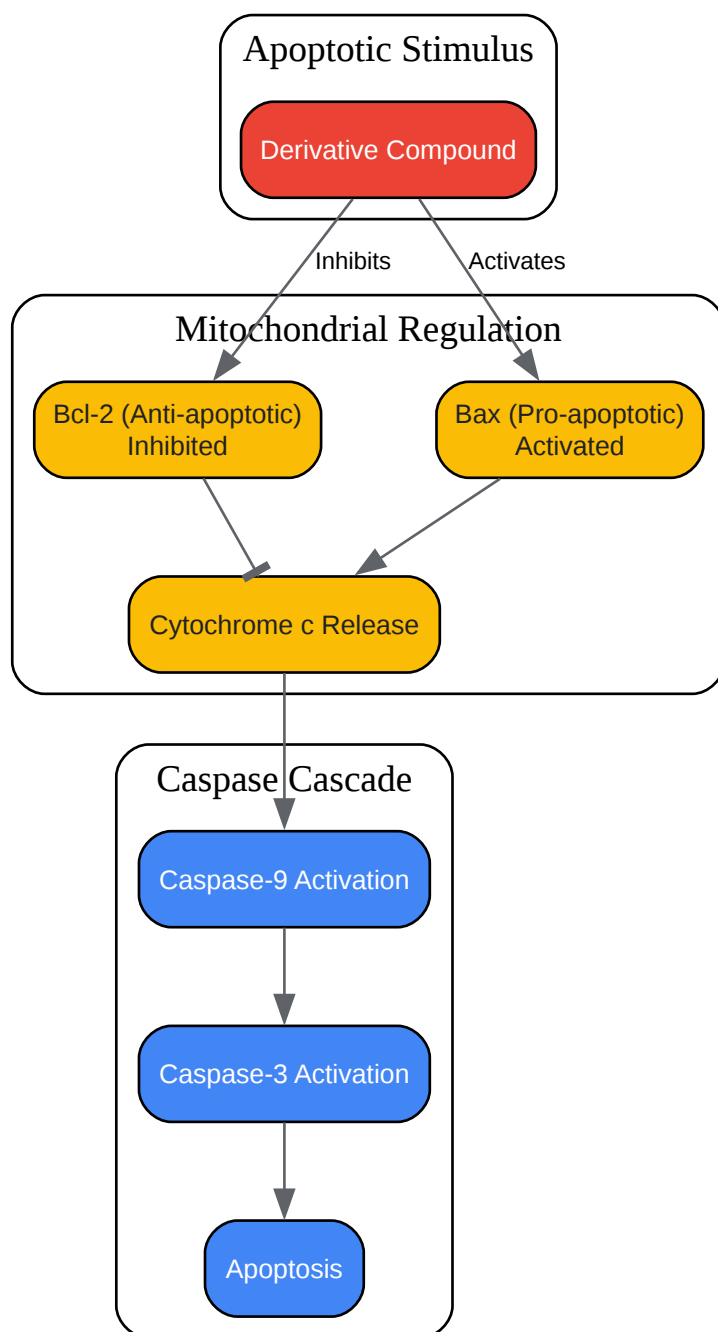
Materials:

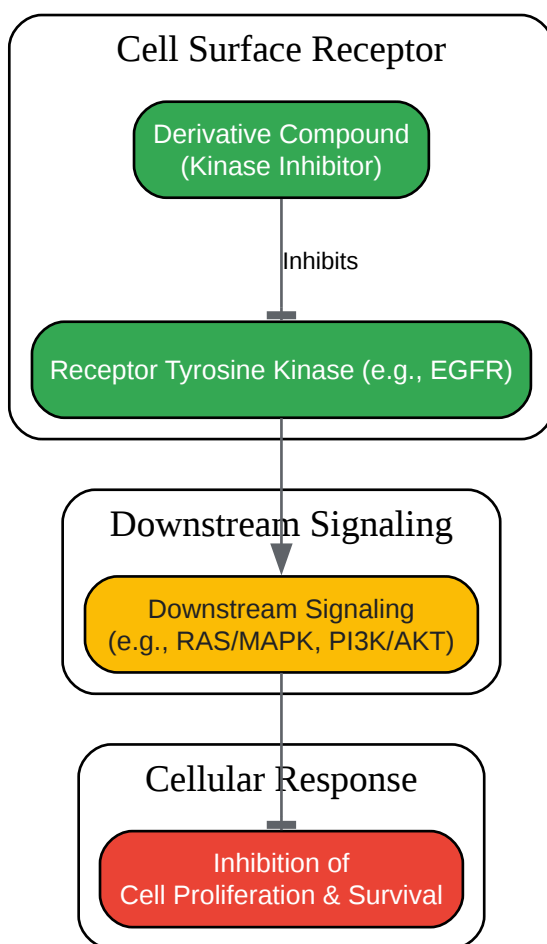
- Cancer cell line of interest
- Complete cell culture medium (e.g., DMEM, RPMI-1640)

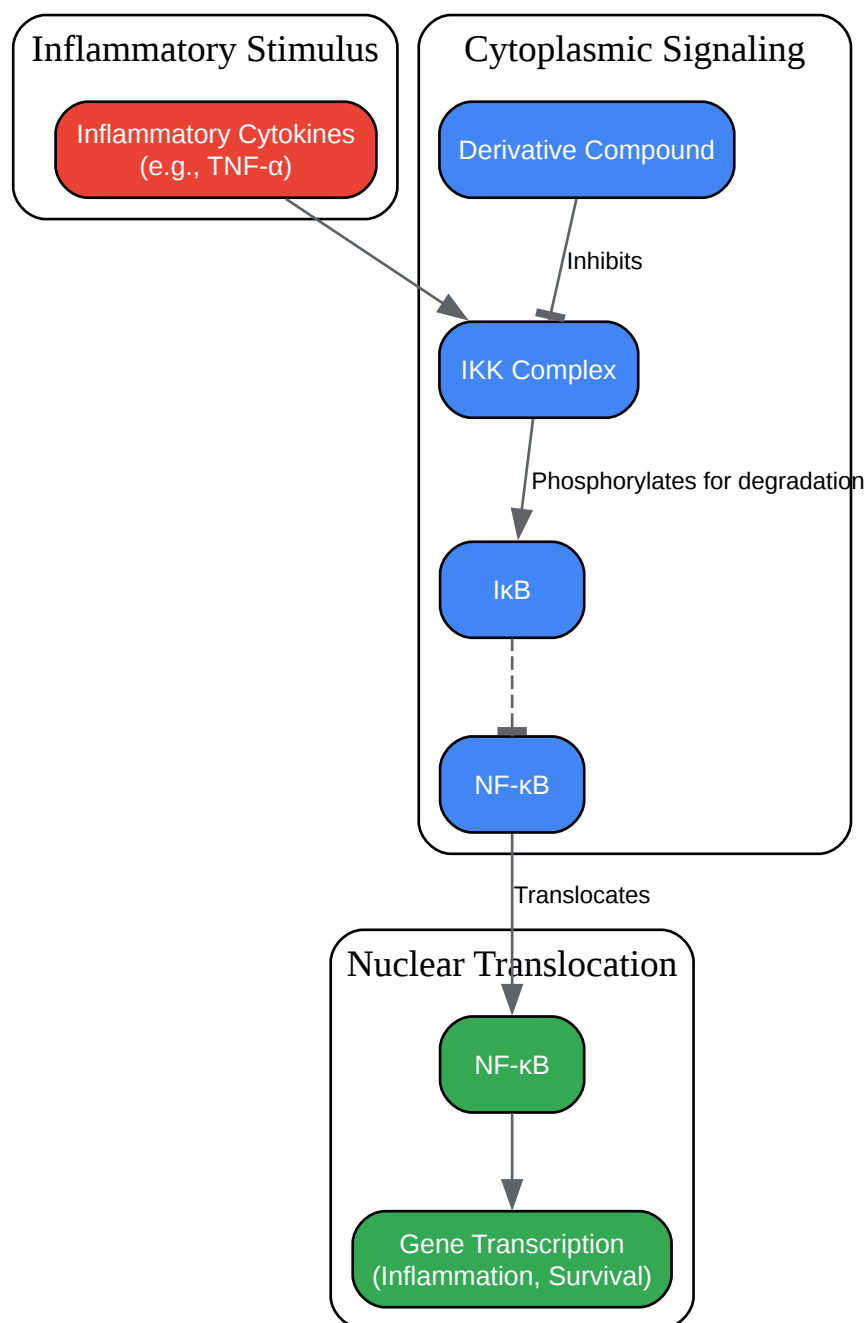
- Test compound
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- Solubilization solution (e.g., DMSO, isopropanol with HCl)
- 96-well cell culture plates
- Microplate reader

Procedure:

- **Cell Seeding:** Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
- **Compound Treatment:** The culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (solvent only) is also included.
- **Incubation:** The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.







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